molecular formula C21H30N4O4 B124281 Cinitapride CAS No. 66564-14-5

Cinitapride

カタログ番号: B124281
CAS番号: 66564-14-5
分子量: 402.5 g/mol
InChIキー: ZDLBNXXKDMLZMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cinitapride is a novel prokinetic agent prescribed for gastrointestinal motility disorders, including gastroesophageal reflux disease (GERD), functional dyspepsia, and constipation-predominant irritable bowel syndrome (IBS-C). It enhances lower esophageal sphincter tone, accelerates gastric emptying, and stimulates intestinal activity via serotonergic pathways, primarily through 5-HT₄ receptor agonism and 5-HT₂ antagonism . Its dual metabolism via cytochrome P450 (CYP) enzymes (CYP3A4 and CYP2C8) reduces drug interaction risks compared to other prokinetics . Clinical trials demonstrate its efficacy in improving gastric emptying and symptom relief with a safety profile comparable to placebo .

準備方法

Cyclocondensation of Ortho-Phenylenediamine with Chalcones

The foundational synthesis of cinitapride derivatives involves cyclocondensation reactions between ortho-phenylenediamine and chalcones (1,3-diaryl-2-propen-1-ones). This method, adapted from benzodiazepine synthesis protocols, proceeds via acid-catalyzed intramolecular cyclization .

Reaction Mechanism and Optimization

The process begins with catalytic hydrogenation of a this compound precursor (1a) to yield the 1,2-diamino intermediate (2a). Subsequent condensation with chalcones (3a–g) in trifluoroacetic acid (TFA) at ambient temperature facilitates cyclization, forming 2,3-dihydro-1H-benzo[b][1, diazepine derivatives (4a–j) . Key parameters include:

  • Catalyst : TFA accelerates imine formation and cyclization.

  • Temperature : Room temperature (20–25°C) minimizes side reactions.

  • Workup : Ethyl acetate extraction and silica gel chromatography purify products .

Table 1: Yields and Substituents of Synthesized this compound Analogues

CompoundR Group (Ar)Ar₁ GroupYield (%)
4aBrF68
4bBrH65
4cClF70
4dClH74
4eHH72
4fHCH₃69
4gHF66

Source: Adapted from cyclocondensation studies

Electron-withdrawing substituents (e.g., Br, Cl) on the aryl ring improve yields by stabilizing the transition state during cyclization . Conversely, electron-donating groups (e.g., CH₃) reduce reactivity due to steric hindrance.

Quality Control and Impurity Profiling

Pharmaceutical synthesis requires stringent control over impurities, which may arise from incomplete reactions or side products. A patent detailing a novel this compound tartrate impurity (Formula I) highlights the importance of purification protocols :

Impurity Structure: C25H36N4O10(CAS 1207859-16-2)\text{Impurity Structure: } \text{C}{25}\text{H}{36}\text{N}4\text{O}{10} \quad \text{(CAS 1207859-16-2)}

Preparation of Impurity :

  • React this compound intermediate with excess tartaric acid under acidic conditions.

  • Isolate the adduct via crystallization from ethanol-water .

This impurity forms due to over-acidification during salt formation, emphasizing the need for precise pH control in the final synthesis step .

Analytical Validation of Synthesis

While preparation methods focus on chemical synthesis, analytical techniques ensure product integrity. Spectrophotometric assays (UV-Vis at 266–277 nm) and HPLC (C18 column, methanol-water mobile phase) validate this compound purity and quantify active pharmaceutical ingredients (APIs) .

Table 2: HPLC Conditions for this compound-Pantoprazole Co-Formulation

ParameterSpecification
ColumnKromasil 100-5C₁₈ (250 × 4.6 mm, 5 µm)
Mobile PhaseMethanol:Water:TEA (90:10:0.2 v/v/v)
Flow Rate1.0 mL/min
Detection Wavelength277 nm
Retention TimeThis compound: 4.2 min; Pantoprazole: 6.8 min

Source: Validated HPLC method for co-formulation analysis

Large-Scale Synthesis Considerations

Industrial production of this compound prioritizes cost-efficiency and scalability. Key modifications from laboratory-scale methods include:

  • Solvent Selection : Replacing ethyl acetate with toluene reduces costs without compromising yield .

  • Catalyst Recycling : TFA recovery via distillation minimizes waste.

  • Continuous Flow Reactors : Enhance reaction uniformity and throughput .

化学反応の分析

Types of Reactions: Cinitapride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitro group present in this compound.

    Substitution: Substitution reactions can occur at the aromatic ring or the piperidine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .

科学的研究の応用

Functional Dyspepsia (FD)

Key Findings:

  • Efficacy: Cinitapride effectively reduced dyspeptic symptoms and improved patients' quality of life.
  • Safety: The drug was well tolerated with minimal side effects, primarily consisting of mild adverse events .

Gastroesophageal Reflux Disease (GERD)

This compound has shown promise in treating GERD by enhancing gastric motility, thus reducing reflux episodes. Its application in this area is supported by clinical trials that have demonstrated its ability to alleviate symptoms associated with GERD effectively .

Clinical Study Insights:

  • A comparative study indicated that this compound's efficacy was comparable to that of domperidone, another prokinetic agent, in relieving GERD symptoms .

Postprandial Distress Syndrome

In a randomized controlled trial, this compound was evaluated against domperidone for patients with postprandial distress syndrome, a subtype of FD characterized by discomfort after meals. The results indicated that this compound provided significant relief from symptoms like bloating and early satiety, with a notable reduction in gastric emptying time .

Statistical Outcomes:

  • This compound reduced mean half-gastric emptying time significantly (from 131.1 minutes to 86.5 minutes) compared to baseline measurements (P=0.0002) .

Pharmacokinetics and Safety Profile

This compound's pharmacokinetic profile shows that it is rapidly absorbed following oral administration, with peak plasma concentrations occurring within one to two hours. The drug is primarily metabolized in the liver and excreted via urine. Long-term studies have indicated a low incidence of adverse effects, comparable to placebo treatments .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other prokinetic agents:

Drug Indication Efficacy Side Effects
This compoundFunctional DyspepsiaSignificant symptom reliefMild (e.g., sore throat)
DomperidoneFunctional DyspepsiaComparable efficacyExtrapyramidal symptoms
MetoclopramideGERDEffective but with higher side effectsMore frequent adverse events

作用機序

Cinitapride exerts its effects by acting on serotonin receptors. It is an agonist of the 5-hydroxytryptamine 1 and 5-hydroxytryptamine 4 receptors and an antagonist of the 5-hydroxytryptamine 2 receptors . This dual action helps regulate gastrointestinal motility and reduce symptoms such as nausea and vomiting. This compound indirectly stimulates the release of acetylcholine, which enhances intestinal motility .

類似化合物との比較

Cinitapride is compared below with other prokinetic agents in terms of mechanism, efficacy, safety, and pharmacokinetics.

Efficacy

A 2023 network meta-analysis of 28 randomized controlled trials ranked prokinetics for functional dyspepsia (FD) using surface under the cumulative ranking curve (SUCRA):

Drug Total Efficacy Rate (vs. Placebo) SUCRA Ranking
Metoclopramide OR: 5.68 (95% CI: 2.98–11.10) 1st
This compound OR: 3.52 (95% CI: 2.01–6.24) 2nd
Domperidone OR: 2.29 (95% CI: 1.16–4.63) 3rd
Acotiamide OR: 2.63 (95% CI: 1.33–5.36) 4th
Mosapride OR: 1.00 (Reference) 6th

This compound’s efficacy was statistically comparable to metoclopramide (OR: 1.62, 95% CI: 0.75–3.53) and superior to mosapride (OR: 2.18, 95% CI: 1.16–4.14) .

Pharmacokinetic and Metabolic Advantages

  • Metabolism : Unlike cisapride (CYP3A4-dependent) and domperidone (CYP3A4/1A2), this compound’s dual CYP3A4/CYP2C8 metabolism minimizes drug interaction risks .
  • Blood-Brain Barrier (BBB) : this compound’s high topological polar surface area (113.41 Ų) prevents BBB penetration, avoiding CNS side effects common with metoclopramide .
  • Analytical Sensitivity : Quantification methods for this compound show high precision (LOD: 0.1192 ng/mL; LOQ: 0.3612 ng/mL) and recovery rates (>99%) .

生物活性

Cinitapride is a gastroprokinetic agent primarily used in the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD), functional dyspepsia, and irritable bowel syndrome (IBS). This article delves into its biological activity, focusing on its pharmacological mechanisms, clinical efficacy, and safety profile, supported by relevant research findings and case studies.

This compound exhibits a dual mechanism of action as a substituted benzamide. It functions as an agonist at the 5-HT4 serotonin receptor and an antagonist at the 5-HT2A receptor . This unique interaction enhances gastrointestinal motility and facilitates gastric emptying while also providing antiemetic effects.

  • 5-HT4 Receptor Agonism : This action promotes the release of acetylcholine, enhancing peristalsis and improving gastric emptying.
  • 5-HT2A Receptor Antagonism : By blocking this receptor, this compound mitigates the prokinetic effects that can lead to nausea and vomiting.

Pharmacokinetics

This compound is rapidly absorbed after oral administration, achieving peak plasma concentrations approximately 2 hours post-dose. It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C8. The drug's pharmacokinetic profile indicates minimal interaction with cardiac repolarization, as shown in studies where it did not significantly affect the QT interval on an electrocardiogram (ECG) when administered alone or with ketoconazole, a CYP3A4 inhibitor .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in various gastrointestinal conditions:

  • Gastroesophageal Reflux Disease (GERD) :
    • A multicenter study involving 7,320 patients demonstrated that 72.58% reported considerable symptom relief after four weeks of treatment with this compound (1 mg three times daily). Mild improvement was noted in 26.55%, while only 0.84% experienced no improvement .
  • Functional Dyspepsia :
    • In a controlled trial with 35 patients, significant reductions were observed in symptom intensity scores from baseline (8.4 ± 1.4) to post-treatment (0.3 ± 1.1). The majority of patients rated the drug's efficacy as excellent (85.3%) after a four-week regimen .
  • Irritable Bowel Syndrome :
    • This compound has also shown promise in alleviating symptoms associated with IBS, contributing to improved quality of life for patients suffering from this chronic condition.

Safety Profile

This compound is generally well-tolerated among patients. Common adverse effects reported include:

  • Headache
  • Diarrhea
  • Nausea
  • Drowsiness
  • Dizziness

In clinical studies, non-severe adverse events occurred in only 2.9% of patients, indicating a favorable safety profile .

Case Studies

Several case studies provide insight into this compound's effectiveness:

  • A case study on ethanol-induced gastric mucosal injury highlighted this compound's gastroprotective properties, suggesting its potential utility in preventing mucosal damage under stress conditions .

Summary Table of Clinical Findings

ConditionStudy PopulationTreatment DurationSymptom Relief (%)Adverse Events (%)
GERD7,3204 weeks72.582.9
Functional Dyspepsia354 weeks85.3 (excellent)Varied
Irritable Bowel SyndromeNot specifiedNot specifiedNot quantifiedNot quantified

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms underlying Cinitapride's prokinetic effects, and how can they be experimentally validated?

this compound acts as a serotonin (5-HT₄) receptor agonist and dopamine (D₂) receptor antagonist, enhancing gastrointestinal motility through dual modulation of enteric neurotransmission . To validate these mechanisms, researchers should employ:

  • Receptor binding assays to quantify affinity for 5-HT₄ and D₂ receptors.
  • In vitro organ bath experiments using isolated intestinal tissue to measure contractile responses.
  • Electrophysiological studies to assess neuronal activation in enteric ganglia. Methodological rigor requires comparing results against positive controls (e.g., metoclopramide) and validating findings across multiple model systems .

Q. What experimental models are most appropriate for evaluating this compound's efficacy in functional gastrointestinal disorders?

  • Rodent models : Use delayed gastric emptying or constipation protocols induced by opioid agonists (e.g., loperamide) to test this compound's prokinetic effects .
  • Human ex vivo studies : Isolated colonic tissue from surgical samples can assess muscle strip contractions under this compound exposure.
  • Clinical surrogate markers : In early-phase trials, employ scintigraphy or wireless motility capsules to quantify transit times. Ensure models align with the specific disorder (e.g., gastroparesis vs. irritable bowel syndrome) .

Q. How should dosing protocols be standardized in preclinical studies to ensure translational relevance?

  • Dose-response curves : Establish efficacy thresholds using pharmacokinetic (PK) data (e.g., plasma concentration vs. gastric emptying rate).
  • Species-specific adjustments : Adjust doses based on metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans).
  • Temporal alignment : Administer doses 15 minutes pre-meal in animal studies to mirror human clinical protocols .

Advanced Research Questions

Q. How can contradictions between in vitro receptor affinity data and in vivo efficacy outcomes for this compound be resolved?

Discrepancies often arise from differences in bioavailability, metabolite activity, or tissue-specific receptor expression. Researchers should:

  • Conduct PK/PD modeling to correlate plasma concentrations with target engagement.
  • Use knock-out animal models (e.g., 5-HT₄ receptor-deficient mice) to isolate mechanistic contributions.
  • Apply systems pharmacology tools to simulate gut microenvironment factors (e.g., pH, microbiota interactions) that may modulate efficacy .

Q. What methodological considerations are critical when investigating this compound's pharmacokinetics in patients with hepatic impairment?

  • Population PK studies : Use sparse sampling and nonlinear mixed-effects modeling to account for variability in drug metabolism.
  • Hepatic function stratification : Group participants by Child-Pugh score and monitor free drug levels (due to potential albumin binding changes).
  • Metabolite profiling : Quantify active metabolites (e.g., via LC-MS/MS) to assess contributions to efficacy/toxicity .

Q. What strategies optimize detection of this compound's cardiac safety parameters in long-term studies?

  • Electrocardiogram (ECG) telemetry : Continuously monitor QT intervals in preclinical models and Phase I trials.
  • Human induced pluripotent stem cell-derived cardiomyocytes : Test for hERG channel inhibition and arrhythmogenic risk.
  • Post-marketing surveillance : Use real-world data (e.g., FAERS database) with propensity score matching to control for confounders .

Q. Methodological Guidelines for Data Analysis

  • Handling contradictory clinical trial data : Apply meta-analytic frameworks (e.g., random-effects models) to pool results, with sensitivity analyses to assess heterogeneity sources (e.g., dosage, patient demographics) .
  • Statistical rigor : Use multivariate regression to adjust for covariates (e.g., age, comorbidities) in observational studies. Predefine endpoints to avoid Type I error inflation .

Q. Ethical and Reproducibility Standards

  • Data transparency : Share raw motility metrics and PK parameters via repositories like Figshare, adhering to FAIR principles .
  • Experimental replication : Include step-by-step protocols for in vitro assays (e.g., buffer compositions, agonist concentrations) in supplementary materials .

特性

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLBNXXKDMLZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867232
Record name 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinitapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66564-14-5
Record name Cinitapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66564-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinitapride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066564145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinitapride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08810
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINITAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8I97I2L24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cinitapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。